

Preclinical characteristics of the novel PARP inhibitor Venadaparib

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Preclinical Profile of Venadaparib: A Novel PARP Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

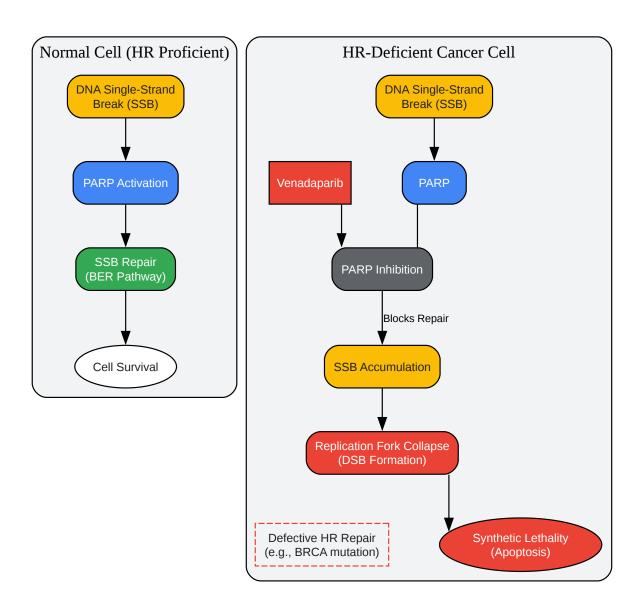
This technical guide provides a comprehensive overview of the preclinical characteristics of **venadaparib** (also known as IDX-1197 or NOV140101), a novel and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] **Venadaparib** has demonstrated promising anti-tumor activity in various preclinical models, positioning it as a next-generation therapeutic candidate in oncology.[3][4] This document details its mechanism of action, enzymatic and cellular potency, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key concepts.

Mechanism of Action: Targeting the DNA Damage Response

Venadaparib is a selective inhibitor of PARP-1 and PARP-2, two key enzymes involved in the repair of DNA single-strand breaks (SSBs).[4][5] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[4][6] During DNA replication, these SSBs are converted into toxic DSBs.[6][7] The inability of HR-deficient cells to accurately repair these DSBs results in



genomic instability and, ultimately, cell death through a process known as synthetic lethality.[4] [8]



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Caption: Mechanism of Action of Venadaparib via Synthetic Lethality.

Quantitative Data Summary



The preclinical efficacy of **venadaparib** has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Enzymatic Activity of Venadaparib

Target	IC50 (nM)
PARP-1	1.4[7][9]
PARP-2	1.0[7][9]

IC50: The half maximal inhibitory concentration.

Table 2: In Vitro Cellular Activity of Venadaparib

Cell Line	Cancer Type	BRCA Status	IC50 (nM)
MDA-MB-436	Breast Cancer	BRCA1 mutant	≤ 5[10]
Capan-1	Pancreatic Cancer	BRCA2 mutant	50[10]
OVCAR (HR-deficient)	Ovarian Cancer	Not specified	< 10[11]

Table 3: In Vivo Efficacy of Venadaparib in Xenograft Models

Model	Cancer Type	Treatment	Dosage (mg/kg)	Tumor Growth Inhibition (TGI) (%)
OV_065 PDX	Ovarian Cancer	Venadaparib HCI	12.5	131.0[4]
OV_065 PDX	Ovarian Cancer	Venadaparib HCI	25	132.7[4]
OV_065 PDX	Ovarian Cancer	Venadaparib HCI	50	135.2[4]
OV_065 PDX	Ovarian Cancer	Olaparib	50	118.2[4]
MX-1 CDX	Breast Cancer	Venadaparib HCl	12.5-50	Dose-dependent inhibition[3]
CAPAN-1 CDX	Pancreatic Cancer	Venadaparib HCl	50-200	Dose-dependent inhibition[3]



PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments.

Enzymatic Assay Against Recombinant PARP Enzymes

The inhibitory activity of **venadaparib** on various recombinant human PARP enzymes was determined using in vitro enzymatic assays.

- Enzymes: Recombinant human PARP-1, PARP-2, PARP-3, TNKS-1, TNKS-2, and other PARP family members were used.[4]
- Compound Concentrations: Venadaparib was tested at concentrations ranging from 0.000005 to 10 μmol/L.[4]
- Assay Principle: The assay measures the incorporation of biotinylated ADP-ribose onto
 histone proteins, which is catalyzed by the PARP enzymes. The inhibition of this reaction by
 venadaparib is quantified.
- Detection: Luminescent outputs were measured using a microplate reader.[4]
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using Prism 9 software.[4]

In Vitro PAR Assay in Cells

This assay measures the ability of **venadaparib** to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells, a direct indicator of PARP enzyme activity.

- Cell Line: HeLa cells were used for this assay.
- Induction of DNA Damage: DNA damage was induced to stimulate PARP activity.[6]
- Treatment: Cells were treated with varying concentrations of venadaparib.



- Measurement of PAR: The levels of PAR were quantified, likely using an ELISA-based method or immunofluorescence.
- Data Analysis: The effective concentration at which PAR formation is inhibited by 50% (EC50) was determined. For venadaparib, the EC50 was 0.5 nM.[9]

PARP Trapping Assay

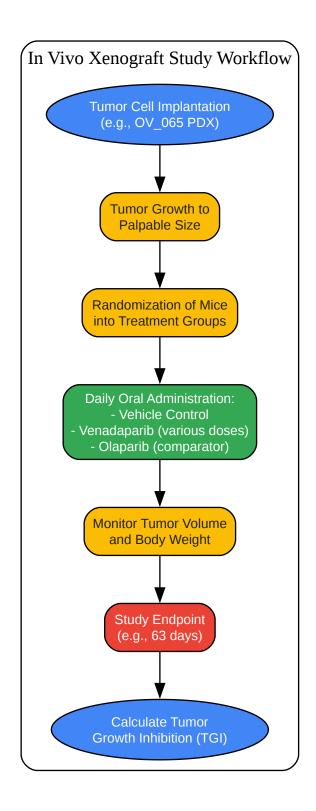
This assay evaluates the ability of PARP inhibitors to trap PARP enzymes on DNA, a key mechanism contributing to their cytotoxicity.

- Assay Kit: A commercially available PARP trapping assay kit was used.[4]
- Principle: The assay measures the amount of PARP-1 enzyme bound to a DNA-coated plate in the presence of the inhibitor.
- Compounds Tested: Venadaparib was compared to other PARP inhibitors like olaparib, rucaparib, niraparib, talazoparib, and veliparib.[4]
- Concentrations: The inhibitors were tested at concentrations ranging from 0.000026 to 5 μmol/L.[4]

In Vivo Xenograft Studies

The anti-tumor efficacy of **venadaparib** was evaluated in various mouse xenograft models.





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Caption: A Generalized Workflow for In Vivo Xenograft Efficacy Studies.

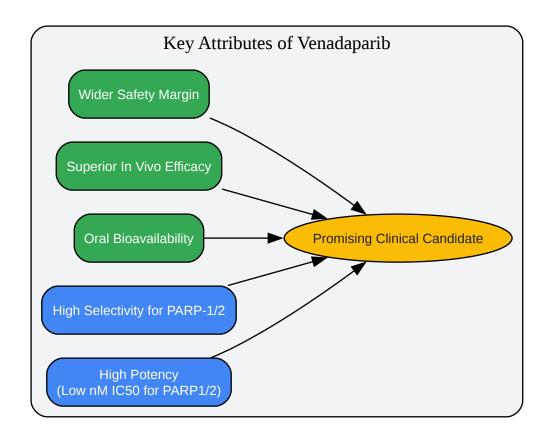
Animal Models: Athymic nude mice were used for the studies.[3]



- Tumor Models: Patient-derived xenograft (PDX) models like OV_065 and cell-derived xenograft (CDX) models including MX-1 and CAPAN-1 were established.[3]
- Drug Administration: Venadaparib HCl and olaparib were administered orally once daily.[3]
- Efficacy Endpoint: Tumor growth inhibition (TGI) was calculated as the primary endpoint using the formula: TGI (%) = 100 (100 × (T T0)/(C C0)), where T and C are the mean tumor volumes of the treatment and control groups at the end of the study, and T0 and C0 are the mean tumor volumes at the start of treatment.[3]
- Pharmacodynamics: Intratumoral PARP inhibition was also assessed. In the OV_065 PDX model, a 12.5 mg/kg dose of venadaparib resulted in over 90% PARP inhibition for up to 24 hours.[3][4]

Physicochemical Properties and Safety Profile

Venadaparib has been reported to possess favorable physicochemical properties and a wider safety margin compared to olaparib in preclinical studies.[3][4] These characteristics are crucial for its development as an orally administered therapeutic.





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Caption: Logical Relationship of **Venadaparib**'s Preclinical Attributes.

Conclusion

The preclinical data for **venadaparib** strongly support its continued development as a potent and selective PARP inhibitor. Its robust anti-tumor activity in homologous recombination-deficient models, favorable physicochemical properties, and improved safety profile highlight its potential as a best-in-class therapeutic agent.[3][4][12] Based on these compelling preclinical findings, Phase Ib/IIa clinical studies have been initiated to evaluate the efficacy and safety of **venadaparib** in patients with solid tumors.[3][4]

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